1-(5-Chloropyridin-2-yl)ethanamine
Description
1-(5-Chloropyridin-2-yl)ethanamine (CAS: 937399-51-4, molecular formula: C₇H₉ClN₂) is a substituted pyridine derivative featuring a chlorinated pyridine ring and an ethylamine side chain. This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structural versatility allows for modifications at the pyridine ring or the amine group, enabling the development of ligands for receptors, enzyme inhibitors, and intermediates for bioactive molecules .
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFCMANDGJSIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloropyridin-2-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 5-chloropyridine-2-carbaldehyde with ethylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium triacetoxyborohydride and is carried out in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloropyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(5-Chloropyridin-2-yl)ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(5-Chloropyridin-2-yl)ethanamine with analogous pyridine-based ethanamine derivatives, focusing on structural variations, physicochemical properties, and applications.
Structural and Functional Group Variations
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 5-Cl substituent in this compound enhances electrophilicity, making it reactive in nucleophilic aromatic substitution (e.g., coupling reactions for σ2 ligands ). In contrast, 5-CH₃ (methyl) in 1-(5-Methylpyridin-2-yl)ethanamine increases lipophilicity, favoring membrane permeability in agrochemicals .
- Positional Effects : Substitution at the pyridine’s 3-position (e.g., (R)-1-(5-Fluoropyridin-3-yl)ethanamine) introduces steric hindrance, altering receptor-binding selectivity compared to 2-position derivatives .
- Halogen Diversity : The trifluoromethyl group in 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine improves metabolic stability and bioavailability in pesticidal applications .
Physicochemical Properties
- Solubility : Chlorinated derivatives (e.g., this compound) exhibit moderate water solubility due to polar Cl substituents. Fluorinated analogs (e.g., (R)-1-(5-Fluoropyridin-3-yl)ethanamine) show enhanced solubility in organic solvents .
- Stability : Compounds with trifluoromethyl groups (e.g., 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine) demonstrate superior thermal stability, critical for high-temperature industrial processes .
Biological Activity
1-(5-Chloropyridin-2-yl)ethanamine, an organic compound with the molecular formula C7H9ClN, has garnered attention in pharmacological research due to its potential biological activities. This compound features a chlorinated pyridine ring and an ethylamine side group, which contribute to its unique interactions with biological targets.
Chemical Structure and Properties
The structural characteristics of this compound are crucial for its biological activity. The presence of a chlorine atom at the 5-position of the pyridine ring enhances its binding affinity to various receptors and enzymes. The molecular weight of this compound is approximately 156.61 g/mol, which is relevant for its pharmacokinetic properties.
Biological Activity Overview
The biological activities associated with this compound include:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be beneficial in treating conditions that involve dysregulated enzymatic activity.
- Receptor Modulation : Its ability to modulate receptor activity suggests potential applications in neurological disorders and other diseases where neurotransmitter systems are involved.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(5-Chloropyridin-2-yl)ethanamine | Similar structure but lacks the methyl group on the amine | More basic due to the absence of methyl substitution |
| Ethyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate hydrochloride | Contains an ester and oxo group | More complex structure with additional functional groups |
| 5-Chloro-3-pyridineboronic acid | Contains a boronic acid group instead of an ethylamine group | Useful in cross-coupling reactions, differing reactivity profile |
The combination of a pyridine ring, chlorine atom, and ethylamine group makes this compound particularly versatile for various chemical and biological studies.
Case Studies and Research Findings
Recent studies have explored the biological potential of compounds related to chlorinated pyridines. For instance, research on chloropyridinyl esters demonstrated enzyme inhibitory and antiviral activities, indicating that modifications to the chloropyridine structure can lead to significant biological effects. One study reported that certain derivatives exhibited low nanomolar inhibition against specific proteases involved in viral replication .
Additionally, investigations into related compounds have revealed their cytotoxic effects against various cancer cell lines, suggesting that similar mechanisms may be exploitable for therapeutic purposes . These findings highlight the importance of structural variations in determining biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(5-Chloropyridin-2-yl)ethanamine?
- Methodology : The compound is typically synthesized via reductive amination. React 5-chloro-2-pyridinecarboxaldehyde with ethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) in methanol or ethanol. Industrial-scale methods may employ catalytic hydrogenation of nitrile or imine intermediates to enhance yield and purity .
- Optimization : Adjust reaction parameters such as solvent polarity, temperature (25–50°C), and stoichiometric ratios of reactants. Monitor progress via thin-layer chromatography (TLC) or LC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Structural Confirmation : Use and NMR to identify proton environments and carbon frameworks. IR spectroscopy confirms amine and aromatic C-Cl stretches. High-resolution mass spectrometry (HRMS) validates molecular weight .
- Advanced Analysis : For crystallographic resolution, employ single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement. This method resolves bond angles, torsional strain, and hydrogen-bonding networks .
Intermediate Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and enantiomeric purity?
- Chiral Synthesis : Use enantioselective catalysts (e.g., chiral boranes or transition-metal complexes) during reductive amination. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates, while protic solvents (e.g., ethanol) stabilize intermediates. Optimize pH (6–8) to balance nucleophilicity and reducing efficiency .
Q. What computational approaches predict the compound's reactivity and electronic properties?
- DFT Modeling : Apply hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and charge distribution. These predict nucleophilic/electrophilic sites and reaction pathways .
- Thermochemical Analysis : Validate DFT results against experimental thermochemical data (e.g., atomization energies) to refine exchange-correlation functionals .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Refinement Strategies : Use SHELXL for least-squares refinement of X-ray data. Analyze residual density maps to identify disordered solvent molecules or positional isomers. For chiral centers, validate absolute configuration using Flack or Hooft parameters .
- Hydrogen Bonding : Map intermolecular interactions (e.g., N-H⋯Cl or π-π stacking) to explain packing motifs and stability .
Q. What strategies address contradictions in biological activity data across assay systems?
- Assay Validation : Compare results from orthogonal assays (e.g., enzyme inhibition vs. cell viability). Control for stereochemical effects by testing enantiopure samples .
- Target Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for receptors (e.g., 5-HT1A) and enzymes. Cross-reference with structural analogs to identify structure-activity relationships (SAR) .
Q. How do electronic substituent effects influence the compound's pharmacological profile?
- Substituent Analysis : Replace the 5-Cl group with electron-withdrawing (e.g., -CF) or donating (-CH) groups. Use Hammett constants () to correlate electronic effects with bioactivity.
- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays. Fluorine substitution at specific positions may enhance metabolic resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
